Annotated NEK1/NEK2 Target Engagement vs. Non‑Kinase or Multi‑Kinase Comparators
Publicly curated target data explicitly annotate 2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline as an inhibitor of NIMA‑related kinase 1 (NEK1) and NEK2 [1]. In contrast, the closest commercially described analog, 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, carries no equivalent target annotation [2]. While quantitative IC50 or Kd values are not yet publicly disclosed for either compound, the mere presence of a defined, dual‑NEK target label represents a critical selection criterion for researchers studying mitotic regulation, ciliogenesis, or centrosome biology. A compound without an established target hypothesis offers no equivalent scientific starting point. This difference means that the title compound can immediately be deployed in NEK‑focused biochemical or cellular assays, whereas its des‑methyl analog requires de novo target‑identification work.
| Evidence Dimension | Curated target annotation (inhibitor) |
|---|---|
| Target Compound Data | NEK1 and NEK2 inhibitor (source: idrblab.net) |
| Comparator Or Baseline | 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline – no target annotation found |
| Quantified Difference | Qualitative – presence vs. absence of target labels |
| Conditions | Public database curation (idrblab.net); experimental details not disclosed |
Why This Matters
A pre‑annotated kinase target allows immediate hypothesis‑driven experimental design, avoiding the cost and time of primary target deconvolution.
- [1] idrblab.net. Drug Information for 2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline. Targets: NEK1, NEK2 (inhibitor). Available at: https://idrblab.net (accessed 2026-04-30). View Source
- [2] Kuujia.com. Structural and biological summary for 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (des‑methyl analog). No kinase target specified. Available at: https://www.kuujia.com (accessed 2026-04-30). View Source
